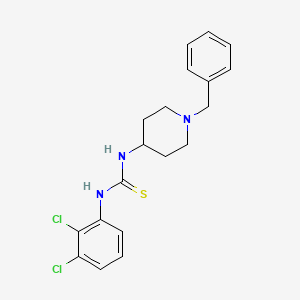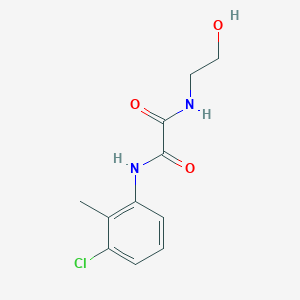![molecular formula C16H17ClN4O3S B4686385 4-[(5-chloro-2-thienyl)methyl]-N-(2-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4686385.png)
4-[(5-chloro-2-thienyl)methyl]-N-(2-nitrophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine compounds typically involves the reaction of piperazine with various substituents. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines is achieved through the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in an ethereal solution. Similarly, alkylene di-acyl-di-(1-methyl piperazides) are obtained by reacting 1-methyl piperazine with appropriate dibasic acid chlorides in a benzene solution (Y. Tung, 1957).
Molecular Structure Analysis
Chemical Reactions and Properties
Piperazine derivatives are synthesized through various reactions and have been evaluated for biological activity against different targets. For example, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines have been synthesized and assayed for their biological activity against Gram-positive, Gram-negative bacteria, and fungi, showing moderate activity in certain concentrations (J.V.Guna et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, significantly influence their chemical behavior and applications. While specific data for "4-[(5-chloro-2-thienyl)methyl]-N-(2-nitrophenyl)-1-piperazinecarboxamide" are not available, related compounds exhibit detailed crystalline structures with specific hydrogen bonding patterns that contribute to their stability and reactivity.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the influence of substituents on the piperazine ring, are crucial for understanding the behavior of such compounds. Piperazine derivatives often show significant biological activity, influenced by their structural characteristics and the nature of their substituents. For example, novel piperazine compounds with anti-inflammatory activity have been synthesized, indicating the potential pharmaceutical applications of such structures (Aejaz Ahmed et al., 2017).
Propriétés
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c17-15-6-5-12(25-15)11-19-7-9-20(10-8-19)16(22)18-13-3-1-2-4-14(13)21(23)24/h1-6H,7-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQHCXVBEHRBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-chlorobenzamide](/img/structure/B4686315.png)

![4-[(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4686335.png)
![3-ethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4686342.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4686343.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide](/img/structure/B4686348.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-methyl-1-propanamine](/img/structure/B4686356.png)
![2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)

![3-amino-6-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4686375.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4686394.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4686404.png)